11-(4-BUTOXYPHENYL)-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
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Overview
Description
11-(4-BUTOXYPHENYL)-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound that belongs to the class of benzodiazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,2,2-trifluoroacetophenone with appropriate precursors under controlled conditions . The reaction conditions often include the use of Lewis acids such as AlCl3 and solvents like toluene at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve scalable and cost-effective methods, such as the trifluoroacylation of oxazoles, which has been demonstrated to be feasible and efficient . This method allows for the production of large quantities of the desired compound in a single run, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
11-(4-BUTOXYPHENYL)-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The trifluoroacetyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride for trifluoroacylation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
Scientific Research Applications
11-(4-BUTOXYPHENYL)-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 11-(4-BUTOXYPHENYL)-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group is known to enhance the compound’s reactivity and binding affinity to target proteins, leading to various biological effects . The benzodiazepine core interacts with neurotransmitter receptors, potentially modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: A simpler compound with a trifluoroacetyl group, used as a starting material for the synthesis of more complex molecules.
4-Trifluoroacetyl-2-phenyloxazol-5-one: A versatile template for the synthesis of trifluoromethyl-substituted heterocycles.
Uniqueness
The presence of the trifluoroacetyl group enhances its reactivity, while the benzodiazepine core provides a scaffold for biological activity .
Properties
CAS No. |
352703-60-7 |
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Molecular Formula |
C27H29F3N2O3 |
Molecular Weight |
486.5g/mol |
IUPAC Name |
6-(4-butoxyphenyl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H29F3N2O3/c1-4-5-14-35-18-12-10-17(11-13-18)24-23-20(15-26(2,3)16-22(23)33)31-19-8-6-7-9-21(19)32(24)25(34)27(28,29)30/h6-13,24,31H,4-5,14-16H2,1-3H3 |
InChI Key |
HGTZGUAMVXEBHW-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C(F)(F)F |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C(F)(F)F |
Origin of Product |
United States |
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